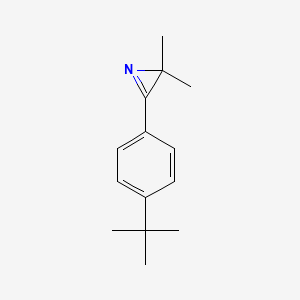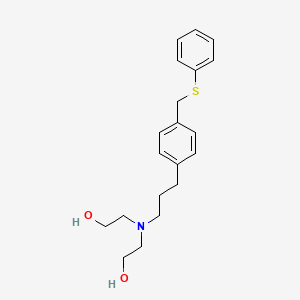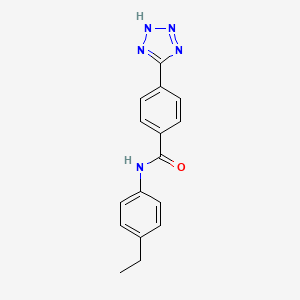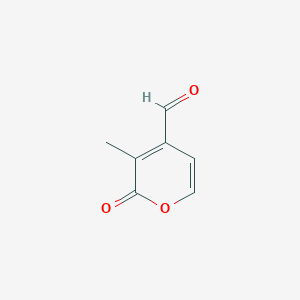
1,3-Dibutyl-2,3-dihydro-1H-imidazol-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibutyl-2,3-dihydro-1H-imidazol-1-ium iodide: is an organic compound belonging to the class of imidazolium salts. Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a positively charged imidazolium ring, which is stabilized by the iodide anion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dibutyl-2,3-dihydro-1H-imidazol-1-ium iodide typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1,3-dibutylimidazole with iodomethane under reflux conditions. The reaction proceeds as follows:
1,3-Dibutylimidazole+Iodomethane→1,3-Dibutyl-2,3-dihydro-1H-imidazol-1-ium iodide
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dibutyl-2,3-dihydro-1H-imidazol-1-ium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of different imidazolium salts.
Oxidation and Reduction Reactions: The imidazolium ring can participate in redox reactions, although these are less common.
Complexation Reactions: The compound can form complexes with metal ions, which can be useful in catalysis and other applications.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides, thiolates, and alkoxides. Reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Complexation Reactions: Metal salts such as palladium chloride or copper sulfate are used in the presence of coordinating solvents.
Major Products Formed:
Substitution Reactions: Formation of new imidazolium salts with different anions.
Oxidation and Reduction Reactions: Formation of oxidized or reduced imidazolium derivatives.
Complexation Reactions: Formation of metal-imidazolium complexes.
Applications De Recherche Scientifique
Chemistry: 1,3-Dibutyl-2,3-dihydro-1H-imidazol-1-ium iodide is used as a precursor for the synthesis of other imidazolium salts and ionic liquids. It is also employed in catalysis, particularly in transition metal-catalyzed reactions.
Biology: In biological research, this compound can be used as a model system to study the interactions of imidazolium salts with biological molecules
Industry: In industrial applications, this compound can be used in the formulation of ionic liquids, which are employed as solvents, electrolytes, and in various separation processes.
Mécanisme D'action
The mechanism of action of 1,3-Dibutyl-2,3-dihydro-1H-imidazol-1-ium iodide is largely dependent on its interactions with other molecules. The positively charged imidazolium ring can interact with negatively charged species, facilitating various chemical reactions. In biological systems, it may interact with cellular membranes and proteins, potentially disrupting their function.
Comparaison Avec Des Composés Similaires
- 1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium iodide
- 1,3-Diethyl-2,3-dihydro-1H-imidazol-1-ium iodide
- 1,3-Dipropyl-2,3-dihydro-1H-imidazol-1-ium iodide
Comparison: 1,3-Dibutyl-2,3-dihydro-1H-imidazol-1-ium iodide is unique due to its longer butyl chains, which can influence its solubility, reactivity, and interactions with other molecules. Compared to its dimethyl and diethyl counterparts, the dibutyl derivative may exhibit different physical and chemical properties, making it suitable for specific applications where longer alkyl chains are advantageous.
Propriétés
Numéro CAS |
143085-46-5 |
|---|---|
Formule moléculaire |
C11H23IN2 |
Poids moléculaire |
310.22 g/mol |
Nom IUPAC |
1,3-dibutyl-1,2-dihydroimidazol-1-ium;iodide |
InChI |
InChI=1S/C11H22N2.HI/c1-3-5-7-12-9-10-13(11-12)8-6-4-2;/h9-10H,3-8,11H2,1-2H3;1H |
Clé InChI |
ORQHMOVLFSTIPS-UHFFFAOYSA-N |
SMILES canonique |
CCCC[NH+]1CN(C=C1)CCCC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid](/img/structure/B12541384.png)






![1-[1-([1,1'-Biphenyl]-4-yl)prop-1-en-1-yl]pyrrolidine](/img/structure/B12541432.png)




![S-[3-(4-Hydroxyphenyl)acryloyl]-L-cysteine](/img/structure/B12541481.png)

